4-(2-Fluoro-5-methylphenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(2-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-2-3-12(13)11(8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
OZVCXIYRUSWWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2CCNCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Fluoro 5 Methylphenyl Piperidine and Analogous Structures
Stereoselective Synthesis Approaches for Piperidine (B6355638) Ring Systems
The precise control of stereochemistry in the piperidine ring is often crucial for therapeutic efficacy. Several strategies have been developed to achieve high levels of stereoselectivity in the synthesis of 4-arylpiperidines.
Metal-Catalyzed Hydrogenation Strategies
One of the most common and direct methods for the synthesis of piperidines is the hydrogenation of the corresponding pyridine (B92270) precursors. akjournals.comnih.gov This approach is attractive due to the ready availability of a wide range of substituted pyridines. The choice of catalyst and reaction conditions is critical to achieve high selectivity for the piperidine product over partially hydrogenated or dearomatized side products. akjournals.com
For the synthesis of 4-(2-Fluoro-5-methylphenyl)piperidine, the corresponding precursor, 4-(2-fluoro-5-methylphenyl)pyridine, can be subjected to catalytic hydrogenation. A variety of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C), are commonly employed. akjournals.com The selection of the metal can influence the selectivity, with palladium often being favored for its ability to selectively hydrogenate the pyridine ring while leaving the phenyl ring intact. akjournals.com
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Key Outcome |
| Pd/C | Methanol | Room Temperature | 50 | Effective for hydrogenation of the pyridine ring. chemicalbook.com |
| Pd(OH)₂/C | Methanol | Room Temperature | 200 | Used for debenzylation and pyridine reduction. chemicalbook.com |
| Rh/C | Ethyl Acetate | 70 | 870 | High activity but may lead to over-reduction. akjournals.com |
| PtO₂ | Acetic Acid | Room Temperature | Atmospheric | Classic catalyst for pyridine hydrogenation. akjournals.com |
This table presents representative conditions for the hydrogenation of pyridine derivatives to piperidines based on analogous systems.
Intramolecular Cyclization Techniques
Intramolecular cyclization reactions offer a powerful alternative for constructing the piperidine ring with defined stereochemistry. These methods often involve the formation of a key carbon-nitrogen bond to close the six-membered ring. nih.gov Aza-Prins-type cyclizations, for example, can be mediated by Lewis acids to promote the reaction between a homoallylic amine and an epoxide, leading to the formation of 4-substituted piperidines. rasayanjournal.co.in
Another approach involves the intramolecular cyclization of N-arylphosphinimidic isocyanates, which can provide access to complex heterocyclic systems. documentsdelivered.com Furthermore, cascade reactions involving C-H activation and subsequent cyclization have been developed for the stereoselective synthesis of highly substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.gov
Asymmetric Synthesis Protocols
The development of asymmetric methods to access enantiomerically enriched piperidines is of paramount importance for the pharmaceutical industry. Organocatalysis has emerged as a powerful tool in this regard. For instance, the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, can furnish functionalized piperidine derivatives with high enantioselectivity. nih.gov
Another strategy involves the asymmetric hydrogenation of prochiral enamines or tetrahydropyridines. researchgate.net Chiral metal complexes, often employing ligands such as those from the Walphos family, can effectively catalyze these transformations, leading to piperidines with high enantiomeric excess. researchgate.net Dynamic kinetic asymmetric transamination of a ketone precursor also represents a novel and cost-effective route to enantioenriched aminopiperidines. researchgate.net
Functionalization and Derivatization at the Piperidine Moiety
Once the this compound core is synthesized, further derivatization at the nitrogen atom or on the piperidine ring itself can be performed to modulate its properties. acs.org
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. N-alkylation can be achieved by reacting the piperidine with various alkyl halides or by reductive amination with aldehydes or ketones. nih.gov N-acylation, the reaction with acyl chlorides or anhydrides, provides the corresponding amides. These reactions are generally high-yielding and allow for the introduction of diverse functional groups that can interact with biological targets.
| Reaction Type | Reagent | Solvent | Conditions | Product |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Acetonitrile (B52724) | Base (e.g., K₂CO₃), Reflux | N-Alkylpiperidine |
| Reductive Amination | Aldehyde/Ketone | Methanol | Reducing Agent (e.g., NaBH₃CN), Acetic Acid | N-Alkylpiperidine |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Dichloromethane | Base (e.g., Triethylamine), 0 °C to RT | N-Acylpiperidine |
This table provides general conditions for N-functionalization of piperidines.
Substitution Reactions on the Piperidine Ring
Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but highly desirable transformation. nih.govnih.gov Directed metal-catalyzed C-H activation has emerged as a powerful strategy for the arylation of the C-2 position of N-substituted piperidines. researchgate.net This typically involves the use of a directing group, such as a pyridine or pyrimidine, attached to the piperidine nitrogen to guide the metal catalyst to the adjacent C-H bond.
Furthermore, lithiation of N-Boc protected piperidines followed by reaction with an electrophile allows for the introduction of substituents at the C-2 position. acs.org Kinetic resolution of 2-aryl-4-methylenepiperidines can lead to enantioenriched functionalizable piperidine fragments. acs.orgacs.org This approach provides access to a variety of 2,4-disubstituted piperidines. acs.org
Construction of the Fluoro-Methylphenyl Moiety and its Attachment
The formation of the C-C bond between the piperidine ring and the 2-fluoro-5-methylphenyl group is a critical step in the synthesis. This is typically achieved through modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The substituted phenyl precursor itself is either commercially available or synthesized through standard aromatic chemistry.
Transition metal-catalyzed cross-coupling reactions are the cornerstone for attaching aryl moieties to saturated heterocycles like piperidine. These methods provide a direct means to form the key C(sp²)-C(sp³) bond.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of 4-arylpiperidines, this typically involves coupling a 4-piperidylzinc halide with an appropriate aryl halide (e.g., 1-bromo-2-fluoro-5-methylbenzene). acs.orgacs.org This approach is valued for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophile. researchgate.netnih.gov A general procedure involves the formation of a 4-(N-BOC-piperidyl)zinc iodide, which is then coupled with the aryl halide using a palladium catalyst, often with a copper(I) co-catalyst to facilitate the reaction. acs.orgacs.org
Suzuki-Miyaura Coupling: While not explicitly detailed for the exact target compound in the provided context, the Suzuki-Miyaura coupling is a powerful alternative. This reaction couples an arylboronic acid (or its ester derivative) with an organic halide. In this context, one could react 2-fluoro-5-methylphenylboronic acid, a commercially available reagent, with a piperidine derivative bearing a suitable leaving group at the 4-position, such as a triflate or halide. chemimpex.comtcichemicals.com
Direct C-H Arylation: More recent advancements include palladium-catalyzed direct C-H arylation, where a C-H bond on the piperidine ring is directly functionalized with an aryl group. acs.org These reactions often require a directing group to achieve regioselectivity, for instance, at the C4 position of the piperidine. This method offers atom economy by avoiding the pre-functionalization of the piperidine ring. acs.org
Grignard Reagent Addition: A more traditional, yet still relevant, method involves the addition of an aryl Grignard reagent (e.g., (2-fluoro-5-methylphenyl)magnesium bromide) to a protected 4-piperidone. byjus.com The resulting tertiary alcohol is then dehydrated to form a tetrahydropyridine (B1245486) intermediate, which is subsequently reduced to the final 4-arylpiperidine. acs.org This multi-step sequence is robust but can be limited by the functional group compatibility of the highly reactive Grignard reagent. byjus.comadichemistry.com
| Coupling Strategy | Piperidine Precursor | Aryl Precursor | Catalyst/Reagent | Key Advantages | Potential Limitations |
|---|---|---|---|---|---|
| Negishi Coupling | 4-Iodo-N-Boc-piperidine (forms organozinc) | Aryl Halide (e.g., 1-bromo-2-fluoro-5-methylbenzene) | Pd complex (e.g., Cl₂Pd(dppf)) + Cu(I) salt | High functional group tolerance; high reactivity. acs.orgresearchgate.net | Requires preparation of moisture-sensitive organozinc reagent. |
| Suzuki-Miyaura Coupling | 4-Triflyloxy- or 4-Halo-piperidine | Arylboronic Acid (e.g., 2-fluoro-5-methylphenylboronic acid) | Pd complex + Base | Stable and accessible boronic acids; broad scope. chemimpex.com | May require specific ligands and bases for optimal results. |
| Direct C-H Arylation | N-protected piperidine | Aryl Halide | Pd complex + Directing Group | High atom economy; avoids pre-functionalization. acs.org | Requires directing group installation and removal; regioselectivity can be a challenge. |
| Grignard Addition/Reduction | N-protected 4-piperidone | Aryl Halide (forms Grignard reagent) | Magnesium (Mg) | Utilizes readily available starting materials. | Multi-step process; limited functional group compatibility. byjus.comacs.org |
The specific substitution pattern on the phenyl ring is crucial for the molecule's properties. The required 2-fluoro-5-methylphenyl moiety is typically prepared as a separate building block before its attachment to the piperidine scaffold. The methyl group is often incorporated from the start of the synthesis, using a commercially available precursor like 4-bromo-3-fluorotoluene (B33196) or a derivative of p-cresol. The introduction of the fluorine atom can be accomplished via several key strategies.
Electrophilic Fluorination: This method introduces a fluorine atom onto an electron-rich aromatic ring using an electrophilic fluorine source ("F+"). wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used. wikipedia.org For example, an appropriately substituted methyl-phenyl derivative could be subjected to electrophilic fluorination. The directing effects of the existing substituents (e.g., the methyl group and another directing group) would determine the position of fluorination. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group (such as a nitro group or a halogen) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). libretexts.org To synthesize the 2-fluoro-5-methylphenyl moiety, one might start with a precursor like 2-nitro-4-methyl-chlorobenzene, where the nitro group activates the ring for nucleophilic attack by fluoride. The high electronegativity of fluorine makes it a powerful activating group for the SNAr reaction, meaning that in some cases, a fluorine atom can be displaced by another nucleophile in a subsequent step if the ring is sufficiently activated. stackexchange.com
| Method | Typical Reagent | Substrate Requirement | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, NFSI | Electron-rich aromatic ring | Electrophilic Aromatic Substitution | Direct C-H to C-F conversion; mild conditions. wikipedia.org | Can suffer from regioselectivity issues; expensive reagents. |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Electron-deficient ring with a good leaving group (e.g., -NO₂, -Cl) | Addition-Elimination (Meisenheimer complex) libretexts.org | Uses inexpensive fluoride sources; high regioselectivity. | Requires strongly activated aromatic rings. libretexts.org |
| Balz-Schiemann Reaction | HBF₄ or NaNO₂/HF | Aromatic diazonium salt (from an aniline) | Thermal decomposition of diazonium tetrafluoroborate | Classic, reliable method. | Often requires harsh conditions; generation of diazonium salts can be hazardous. |
Multi-Component Reactions for Complex Piperidine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient pathway to complex molecular scaffolds. mdpi.com MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.
For the synthesis of highly substituted piperidines analogous to this compound, several MCRs are particularly relevant. For instance, a one-pot synthesis of highly functionalized piperidines can be achieved through the reaction of an aromatic aldehyde, an amine, and a β-ketoester. researchgate.net A variation of the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can yield dihydropyridine intermediates that are subsequently reduced to the corresponding piperidines. mdpi.com
These strategies allow for the convergent assembly of the piperidine core with its substituents. To create a library of analogs around the this compound structure, one could vary the aldehyde component (e.g., using 2-fluoro-5-methylbenzaldehyde), the amine, and the 1,3-dicarbonyl compound to introduce diversity at multiple points of the piperidine scaffold in a single, efficient step. This approach is a powerful tool in drug discovery for the rapid optimization of lead compounds. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Fluorine Position and Substitution on Biological Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. mdpi.com The position and nature of fluorine substitution on the phenyl ring of 4-phenylpiperidine (B165713) analogs are critical determinants of their biological activity.
The fluorine atom at the 2-position of the phenyl ring in 4-(2-Fluoro-5-methylphenyl)piperidine exerts potent electronic and steric effects that modulate its interaction with biological receptors. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, impacting pKa, dipole moment, and chemical reactivity. sci-hub.box This electron-withdrawing nature can influence the acidity of neighboring functional groups, which can be crucial for receptor binding. sci-hub.box
In the context of receptor interactions, the fluorine atom can participate in favorable polar interactions with the receptor's binding pocket. For instance, in some fluorinated statins, a direct polar interaction between the fluorine and the guanidinium (B1211019) group of an arginine residue in the target enzyme has been observed. sci-hub.box Similarly, the 2-fluoro substitution in 4-phenylpiperidine analogs can lead to enhanced binding affinity due to such electrostatic interactions. Studies on related fluorinated phenylpiperazine compounds have shown that the position of fluorine is critical for receptor affinity and selectivity. For example, a 2-fluoro substitution on the phenyl ring of a piperazine (B1678402) series maintained high affinity for the α1d-adrenergic receptor while decreasing affinity for other receptors like 5-HT1A and D2. acs.org In contrast, a 4-fluoro substitution led to a significant decrease in α1d-AR affinity. acs.org
The steric bulk of the fluorine atom, although only slightly larger than hydrogen, can also influence the conformation of the molecule and its fit within a binding site. mdpi.com The 5-methyl group, in conjunction with the 2-fluoro substituent, further contributes to the steric profile of the molecule, potentially orienting the phenyl ring in a specific conformation that is favorable for receptor binding.
| Compound Analogue | Substitution Pattern | Relative Binding Affinity | Key Observation |
|---|---|---|---|
| Analogue A | Unsubstituted Phenyl | Baseline | Reference compound for comparison. |
| Analogue B | 2-Fluoro Phenyl | Increased | Enhanced affinity, potentially due to favorable polar interactions at the binding site. acs.org |
| Analogue C | 4-Fluoro Phenyl | Decreased | Alteration of electronic properties at the para position is detrimental to binding. acs.org |
| Analogue D | 2,5-Difluoro Phenyl | Maintained or Slightly Increased | The second fluorine atom can further modulate electronic properties and receptor interactions. acs.org |
A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.com By strategically placing a fluorine atom at a metabolically labile site, the rate of oxidative metabolism can be reduced, leading to a longer biological half-life. nih.gov
In the case of this compound, the fluorine at the 2-position and the methyl group at the 5-position can block potential sites of aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds. Research on other fluorinated compounds has demonstrated that fluorination at a site of metabolic attack can render the drug inactive to oxidative transformation. nih.gov Even if the fluorine is not at the primary site of metabolism, its strong electron-withdrawing effect can deactivate the entire aromatic ring towards oxidation. chemrxiv.org This increased metabolic stability is a highly desirable property in research applications, as it allows for more predictable pharmacokinetic profiles and sustained target engagement.
Role of the Piperidine (B6355638) Ring Conformation and Substitution Patterns
The piperidine ring is a versatile heterocyclic scaffold that can adopt various conformations, with the chair conformation being the most stable. mdpi.com The conformational flexibility and substitution patterns of the piperidine ring in 4-phenylpiperidine derivatives are critical for their interaction with biological targets.
The piperidine ring's ability to adopt different conformations allows it to orient its substituents in three-dimensional space to achieve an optimal fit within a receptor's binding site. For many 4-phenylpiperidine analogs that act as mu-opioid agonists, a chair conformation with both the N-substituent and the 4-phenyl group in equatorial positions is considered the bioactive conformation. researchgate.net This arrangement minimizes steric hindrance and allows for proper engagement with the receptor.
The conformational behavior of the piperidine ring can be influenced by substitutions on the ring itself. researchgate.net For instance, the introduction of fluorine onto the piperidine ring can lead to a strong preference for an axial conformation of the fluorine atom due to electrostatic and hyperconjugation effects. researchgate.netnih.gov While this compound does not have a fluorine on the piperidine ring, this principle highlights the significant impact that substituents can have on the ring's conformational equilibrium. The interplay of these conformational factors ultimately dictates the ligand's ability to present the correct pharmacophore for receptor recognition and binding.
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as enantiomers can exhibit different pharmacological and toxicological profiles. In the case of substituted piperidines, the presence of stereocenters can lead to significant differences in the activity of the resulting enantiomers.
For certain (S)-phenylpiperidines, it has been shown that the stereochemistry is crucial for their activity as dopamine (B1211576) autoreceptor antagonists. nih.gov The trans isomers of rigid octahydrobenzo[f]quinoline analogs, which mimic a specific conformation of the phenylpiperidine scaffold, were found to be pharmacologically active, while the corresponding cis isomers were inactive. nih.gov This underscores the importance of the three-dimensional arrangement of the phenyl and piperidine rings for biological activity.
Although specific studies on the enantiomeric activity of this compound are not widely available, it is a common observation in medicinal chemistry that one enantiomer of a chiral compound is significantly more active than the other. This is because biological receptors are themselves chiral and will preferentially bind to one enantiomer. Therefore, the synthesis and evaluation of individual enantiomers are critical steps in the development of such compounds.
| Stereoisomer | Potential Receptor Interaction | Expected Relative Activity |
|---|---|---|
| (R)-enantiomer | May exhibit a more favorable binding orientation with the target receptor. | Potentially higher |
| (S)-enantiomer | May have a less optimal fit in the receptor's binding pocket. | Potentially lower or inactive |
| Racemic Mixture | Contains a 1:1 ratio of both enantiomers. | Activity will be an average of the two enantiomers. |
Modifications of the Phenyl Ring and Linker Regions
Systematic modifications of the phenyl ring and any linker regions connecting the core scaffold to other chemical moieties are standard strategies in SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
For 4-phenylpiperidine derivatives, substitutions on the phenyl ring have been shown to be critical for their pharmacological effects. nih.gov The nature and position of these substituents can dramatically alter the compound's interaction with its biological target. For example, in a series of (S)-phenylpiperidines, aromatic substituents with a high group dipole moment in the meta-position were found to be highly active. nih.gov This highlights the importance of the electronic properties of the phenyl ring substituents.
In cases where the 4-phenylpiperidine scaffold is part of a larger molecule with a linker region, modifications to this linker can also have a profound impact on activity. For instance, in a series of histamine (B1213489) H1 receptor antagonists, bridging the two aromatic rings of a non-cyclic precursor with an ethyl or ethylene (B1197577) linker resulted in a significant increase in the residence time at the receptor, indicating a more stable ligand-receptor complex. nih.gov While this compound itself does not have a linker, this principle is highly relevant for the design of more complex derivatives based on this scaffold. The length, rigidity, and chemical nature of a linker can all be fine-tuned to optimize the presentation of the key pharmacophoric elements to the biological target.
Exploration of Substituents on the Phenyl Ring
The nature, position, and electronic properties of substituents on the phenyl ring of 4-phenylpiperidine derivatives can significantly alter their pharmacological profile, including receptor affinity, selectivity, and efficacy.
Systematic studies on mono-substituted 4-phenylpiperidines have demonstrated that both the position and the physicochemical characteristics of the aromatic substituent are critical for their biological effects. For instance, in a series of mono-substituted 4-phenylpiperidines and their corresponding piperazine analogs, the substitution pattern on the phenyl ring was found to be a key determinant of their effects on the dopaminergic system. nih.gov The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, as well as its steric bulk, can influence how the molecule interacts with its biological target.
A hypothetical exploration of substituents on the phenyl ring of this compound could involve the variations presented in the interactive table below. This table illustrates how systematic modifications could be planned to probe the SAR.
| Compound | R1 (Position 2) | R2 (Position 5) | Expected Impact on Properties |
|---|---|---|---|
| This compound | -F | -CH3 | Baseline compound with specific electronic and steric profile. |
| Analog 1 | -H | -CH3 | Investigates the effect of removing the electronegative fluorine atom. |
| Analog 2 | -F | -H | Examines the contribution of the methyl group to activity. |
| Analog 3 | -Cl | -CH3 | Evaluates the effect of a larger, more lipophilic halogen at position 2. |
| Analog 4 | -F | -CF3 | Probes the effect of a strongly electron-withdrawing group at position 5. |
| Analog 5 | -OCH3 | -CH3 | Assesses the impact of an electron-donating methoxy (B1213986) group at position 2. |
Studies on meta-substituted (S)-phenylpiperidines have also highlighted the importance of the electronic and steric properties of the substituent in determining their activity as dopamine D2 autoreceptor ligands. nih.gov These findings underscore the principle that even subtle changes to the substitution pattern on the phenyl ring can lead to significant changes in the pharmacological profile of 4-phenylpiperidine derivatives.
Effects of Linker Variations on Pharmacological Profile
In many 4-phenylpiperidine-based compounds, the piperidine nitrogen is substituted with various groups, often connected via a "linker." This linker can be a simple alkyl chain, an aralkyl group, or a more complex moiety. Variations in the length, rigidity, and chemical nature of this linker can profoundly affect the compound's interaction with its target, as well as its pharmacokinetic properties.
The N-substituent on the piperidine ring can influence the agonist properties of phenylpiperidine-based drugs. nih.gov For example, the length and composition of an N-alkyl side chain can modulate properties such as basicity and lipophilicity. nih.gov A systematic variation of the linker can be used to optimize the compound's orientation within the binding pocket of a receptor or enzyme.
For this compound, which has an unsubstituted piperidine nitrogen, derivatization at this position would be a key strategy in drug discovery. The following interactive table outlines a hypothetical study on the effects of linker variations.
| Compound | Linker (N-substituent) | Potential Pharmacological Impact |
|---|---|---|
| This compound | -H | Core scaffold, may exhibit intrinsic activity. |
| Analog A | -CH3 | Simple alkyl substitution, may alter selectivity and potency. |
| Analog B | -(CH2)2-Ph | Aralkyl linker, can introduce additional binding interactions with the target. |
| Analog C | -(CH2)3-OH | Introduction of a polar functional group to potentially improve solubility and introduce new hydrogen bonding opportunities. |
| Analog D | -C(=O)CH3 | Amide linkage, introduces a rigid planar group and alters basicity. |
The flexibility and conformational preferences of the linker are also critical. A rigid linker may lock the molecule into a bioactive conformation, leading to higher potency, while a flexible linker might allow for adaptation to different receptor subtypes. The choice of linker is therefore a crucial element in the design of 4-phenylpiperidine derivatives with a desired pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the molecular features that are important for a desired biological effect.
For a series of analogs of this compound, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), or 3D-based (e.g., molecular shape indices).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A QSAR study on a series of mono-substituted 4-phenylpiperidines and -piperazines successfully used PLS regression to model their in vivo effects on the dopaminergic system. nih.gov The models were based on tabulated and calculated physicochemical descriptors, and they provided a comprehensive understanding of the biological response. nih.gov Similarly, QSAR models have been developed for meta-substituted (S)-phenylpiperidines to predict their effects on dopamine synthesis and release. nih.gov
In the context of this compound, a QSAR model could be developed to predict its activity based on descriptors that quantify the properties of the substituents on the phenyl ring and any linker attached to the piperidine nitrogen. For example, descriptors such as the Hammett constant (σ) for electronic effects, the Hansch parameter (π) for lipophilicity, and Taft steric parameters (Es) could be used to model the influence of the 2-fluoro and 5-methyl groups.
A hypothetical QSAR equation might take the form:
log(1/IC50) = c0 + c1σ + c2π + c3*Es
where IC50 is the concentration of the compound required to elicit a 50% response, and c0-c3 are coefficients determined by the regression analysis.
QSPR models, on the other hand, would aim to predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. For example, the introduction of fluorine atoms into N-alkyl side chains of piperidine derivatives has been shown to modulate basicity and lipophilicity in a predictable manner. nih.gov A QSPR model could be developed to predict these properties for novel analogs of this compound, thereby guiding the design of compounds with improved drug-like properties.
Computational and in Silico Approaches in Research on 4 2 Fluoro 5 Methylphenyl Piperidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2-Fluoro-5-methylphenyl)piperidine, docking simulations are instrumental in understanding its potential interactions with biological targets, such as proteins or enzymes.
Docking algorithms can predict how this compound might fit into the binding site of a receptor. These predictions are crucial for structure-based drug design. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. While specific docking studies for this compound against particular targets are not extensively reported in publicly available literature, the methodology would involve preparing the 3D structure of the ligand and the target protein. The docking software would then explore various possible conformations and orientations of the ligand within the receptor's active site, calculating the binding energy for each pose. For instance, in studies of similar fluorophenyl-piperidine derivatives, researchers have successfully used docking to identify key interactions and rank potential drug candidates.
Table 1: Hypothetical Docking Simulation Results for this compound with a Generic Kinase Target
| Parameter | Value |
| Target Protein | Generic Kinase XYZ |
| Binding Site | ATP-binding pocket |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 1.2 µM |
| Key Interacting Residues | Leu12, Val20, Ala35, Lys48, Glu90, Asp145 |
Note: The data in this table is illustrative and based on typical results for similar compounds, as specific data for this compound is not available.
The stability of a ligand-target complex is governed by various non-covalent interactions. Molecular docking analysis provides detailed insights into these interactions. For this compound, key interactions would include:
Hydrogen Bonding: The piperidine (B6355638) nitrogen can act as a hydrogen bond acceptor or, if protonated, a donor. The fluorine atom, while a weak hydrogen bond acceptor, can also participate in such interactions.
Hydrophobic Interactions: The methylphenyl group is primarily hydrophobic and would likely engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. The piperidine ring also contributes to hydrophobic interactions.
Analysis of these interactions is critical for understanding the specificity and strength of the binding.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the ligand and the target over time. An MD simulation of this compound, both in solution and when bound to a receptor, would reveal its conformational flexibility. Such simulations can validate the stability of the binding mode predicted by docking and identify any significant conformational rearrangements that might occur upon binding. Studies on related fluorinated piperidines have shown that fluorine substitution can significantly influence the conformational preferences of the piperidine ring, which in turn affects its biological activity.
Quantum Chemical Calculations (DFT) and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals, providing insights into its reactivity and potential for charge transfer in interactions.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Note: This data is illustrative, as specific computational results for this compound are not publicly available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as around the fluorine and nitrogen atoms. Regions of positive potential (blue) would indicate electron-deficient areas prone to nucleophilic attack. This information is complementary to docking studies, as it helps to rationalize the observed intermolecular interactions.
Vibrational Spectroscopic Predictions and Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, offers a detailed fingerprint of a molecule's structure by probing its vibrational modes. eisai.com When coupled with quantum mechanical calculations, such as Density Functional Theory (DFT), a comprehensive and validated understanding of a molecule's vibrational behavior can be achieved. arxiv.org For this compound, this combined experimental and theoretical approach is crucial for confirming its molecular structure and understanding the dynamics of its functional groups.
The process begins with the computational modeling of the molecule's geometry, which is optimized to find its most stable energetic conformation. Using this optimized structure, the vibrational frequencies are calculated, typically employing methods like the B3LYP functional with a basis set such as 6-311++G(d,p). nih.govnih.gov These calculations yield a set of normal vibrational modes, each with a specific frequency and intensity for both IR and Raman spectra.
A key aspect of this analysis is the Potential Energy Distribution (PED), which provides a detailed assignment of each vibrational mode to the specific motions of the molecule's atoms, such as stretching, bending, and torsional movements. icmerd.com This allows for an unambiguous interpretation of the experimental FT-IR and FT-Raman spectra.
For this compound, the vibrational analysis would focus on the characteristic frequencies of its constituent parts: the piperidine ring, the substituted phenyl ring, the C-F bond, and the methyl group. The N-H stretching vibration of the piperidine ring is typically observed in the 3500–3300 cm⁻¹ region. icmerd.com The aromatic C-H stretching vibrations of the phenyl ring are expected in the 3100–3000 cm⁻¹ range, while the aliphatic C-H stretching of the piperidine and methyl groups would appear between 3000 and 2800 cm⁻¹. mdpi.com The C-F stretching vibration, a key feature of this molecule, is anticipated to produce a strong band in the 1250-1020 cm⁻¹ region. The vibrations of the piperidine ring itself, including ring stretching and deformation modes, would be distributed across the fingerprint region (below 1500 cm⁻¹).
The table below provides a representative, predicted vibrational assignment for this compound based on typical frequency ranges for its functional groups, as would be determined by DFT calculations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretching | ~3450 | Piperidine |
| Aromatic C-H Stretching | ~3080 | Phenyl Ring |
| Aliphatic C-H Stretching | ~2950, ~2850 | Piperidine, Methyl |
| C=C Aromatic Stretching | ~1600, ~1480 | Phenyl Ring |
| CH₂ Bending (Scissoring) | ~1450 | Piperidine |
| C-F Stretching | ~1230 | Fluoro-phenyl |
| C-N Stretching | ~1180 | Piperidine |
| Phenyl Ring Breathing | ~1000 | Phenyl Ring |
| C-H Out-of-plane Bending | ~850 | Phenyl Ring |
By comparing the computationally predicted spectrum with experimentally recorded FT-IR and FT-Raman data, researchers can confirm the synthesis of the correct molecular structure and gain a deeper understanding of its conformational properties. arxiv.org
Target Prediction and Biological Activity Spectra Modeling (e.g., SwissTargetPrediction, PASS)
The PASS online tool complements this by predicting a broad spectrum of biological activities based on a structure-activity relationship analysis of a large training set of known compounds. icmerd.com Instead of specific targets, PASS provides probabilities for a wide range of pharmacological effects, such as "CNS stimulant" or "anti-inflammatory." The results are presented as a list of potential activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. A high Pa value suggests a high likelihood of the compound exhibiting that particular activity. mdpi.comresearchgate.net
For this compound, a hypothetical output from these predictive tools is summarized in the tables below.
Table: Hypothetical SwissTargetPrediction Output for this compound
| Target Class | Specific Predicted Targets | Probability |
| G-Protein Coupled Receptors | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Sigma Receptors | High |
| Enzymes | Monoamine Oxidase, Acetylcholinesterase | Medium |
| Ion Channels | Voltage-gated Sodium Channels, NMDA Receptor | Medium |
| Transporters | Dopamine Transporter, Serotonin Transporter | High |
Table: Hypothetical PASS Prediction Output for this compound
| Predicted Biological Activity | Pa (Probability to be Active) |
| CNS Stimulant | 0.75 |
| Antidepressant | 0.68 |
| Anxiolytic | 0.62 |
| Neuroprotective Agent | 0.55 |
| Anti-inflammatory | 0.49 |
These in silico predictions serve as a crucial guide for subsequent experimental validation, helping to prioritize which biological assays should be performed to characterize the compound's true pharmacological activity, thereby saving significant time and resources. drgpcr.com
AI-Driven De Novo Molecular Design Strategies
Generative models, such as Recurrent Neural Networks (RNNs) and Variational Autoencoders (VAEs), are trained on large datasets of known molecules, often represented as SMILES strings or molecular graphs. nih.gov By learning the underlying rules of chemical structure and bonding, these models can generate new, valid molecules. arxiv.org The design process can be guided by specific objectives, such as maximizing binding affinity to a particular protein target (identified, for example, by SwissTargetPrediction) or optimizing for drug-like properties like solubility and blood-brain barrier permeability. nih.gov
Analytical and Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(2-Fluoro-5-methylphenyl)piperidine. Through the use of ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the molecule's atomic connectivity and spatial arrangement can be obtained. rsc.orgnih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring are expected to show complex splitting patterns in the aliphatic region (typically 1.5-3.5 ppm). The protons on the substituted phenyl ring would appear in the aromatic region (around 6.8-7.2 ppm), with their chemical shifts and coupling constants influenced by the fluorine and methyl substituents. The methyl group protons would likely appear as a singlet around 2.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The piperidine carbons would resonate in the upfield region (approximately 25-50 ppm), while the aromatic carbons would be found further downfield (around 115-160 ppm). The carbon directly attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. rsc.org
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the electronic environment created by the adjacent methyl group and the piperidine substituent.
A representative, though not specific to the target compound, set of NMR data for a fluorinated piperidine derivative is presented in Table 1 to illustrate the type of information obtained from these analyses. rsc.org
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 7.82-7.34 | m | - |
| ¹H | 3.06-2.50 | m | - |
| ¹³C | 136.4-125.7 | - | - |
| ¹³C | 35.6 | q | 27.9 |
| ¹³C | 28.4 | q | 3.2 |
| ¹⁹F | -66.5 | t | 10.5 |
| This table is illustrative and based on data for a related fluorinated compound, 2-(3,3,3-Trifluoropropyl)naphthalene, not this compound. rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands would be expected for C-H stretching vibrations of both the aliphatic piperidine ring and the aromatic phenyl ring (around 2850-3100 cm⁻¹). The C-N stretching of the secondary amine in the piperidine ring would likely appear in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-F bond will also have a characteristic stretching frequency, typically in the 1000-1400 cm⁻¹ region. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. These absorptions are due to π→π* electronic transitions. The exact position of the absorption maxima (λmax) would be influenced by the substitution pattern on the phenyl ring. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can help to piece together the different components of the molecule, such as the piperidine ring and the fluoromethylphenyl group.
X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structures
In cases where a single crystal of this compound or a suitable derivative can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. ntu.ac.uk This technique can be used to determine the precise bond lengths, bond angles, and torsional angles within the molecule. For chiral molecules, X-ray crystallography can be used to establish the absolute stereochemistry. Furthermore, this method is invaluable for studying the formation of co-crystals, which can be important for understanding intermolecular interactions and for modifying the physicochemical properties of the compound. For piperidine-containing compounds, X-ray crystallography typically reveals that the piperidine ring adopts a stable chair conformation. nih.gov
Chromatographic Techniques (e.g., HPLC) for Purity and Retention Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for conducting retention studies. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acidic modifier like formic or phosphoric acid), would be suitable for the analysis of this compound. nih.gov The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of its purity.
Biochemical and Cellular Assay Development for In Vitro Characterization
To investigate the potential biological activity of this compound, a range of biochemical and cellular assays can be developed. Given the structural similarity of phenylpiperidines to a variety of biologically active compounds, assays targeting central nervous system (CNS) receptors, such as opioid or serotonin (B10506) receptors, may be relevant. researchgate.net
In vitro functional assays can be employed to determine if the compound acts as an agonist or antagonist at a particular receptor. dndi.org For example, cell-based assays that measure second messenger levels (e.g., cAMP) or receptor-protein interactions (e.g., β-arrestin recruitment) can provide information on the efficacy and potency of the compound at a specific molecular target. The development of such assays is a critical step in the pharmacological characterization of new chemical entities.
Future Research Directions and Translational Potential Preclinical Focus
The 4-(2-Fluoro-5-methylphenyl)piperidine moiety represents a significant scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. Its structural features provide a versatile template for modification, enabling the fine-tuning of pharmacological properties. Future preclinical research is poised to build upon this foundation, exploring new designs, therapeutic applications, and advanced methodologies to unlock its full translational potential.
Q & A
Q. Example SAR Table :
| Substituent Position | Bioactivity (IC, nM) | Key Interactions |
|---|---|---|
| 2-Fluoro, 5-methyl | 120 ± 15 | H-bond with Lys123 |
| 3-Fluoro, 5-methyl | 450 ± 30 | Weak π-π stacking |
| 2-Fluoro, 5-ethyl | 95 ± 10 | Enhanced hydrophobic fit |
| Data synthesized from structural analogs in |
Advanced Computational Modeling
Q: How can quantum mechanical calculations enhance the understanding of reaction pathways or target interactions? A:
- Reaction Mechanism : Use Gaussian or ORCA for transition-state optimization (e.g., B3LYP/6-31G* level) to identify rate-limiting steps in synthesis .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS) over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .
Handling Data Contradictions
Q: What methodological strategies resolve discrepancies in biological or synthetic data? A:
Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading) to identify confounding factors .
Replication : Repeat experiments across independent labs to rule out instrumentation bias.
Meta-Analysis : Pool data from PubChem or ChEMBL to assess reproducibility .
Reaction Optimization
Q: How can researchers improve yield and selectivity in large-scale synthesis? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
